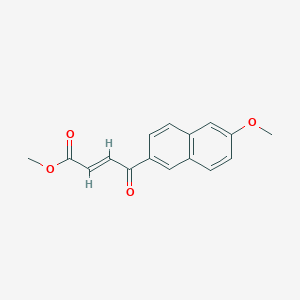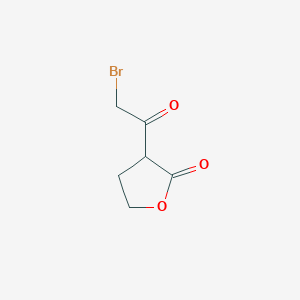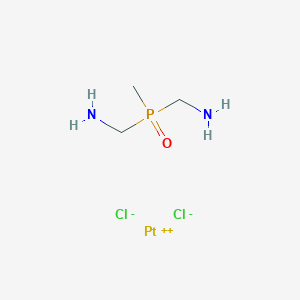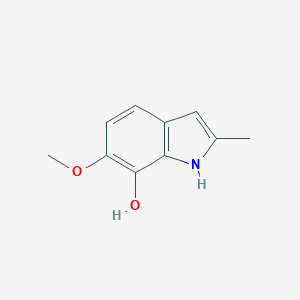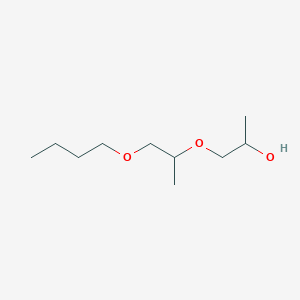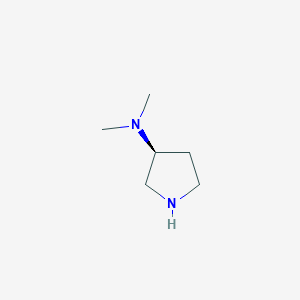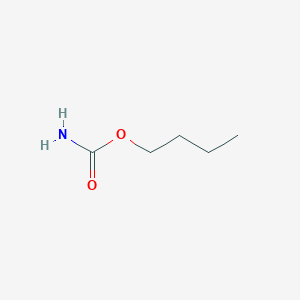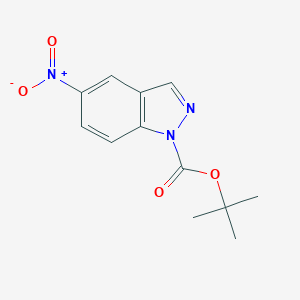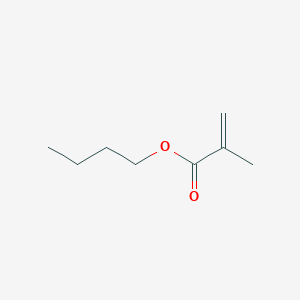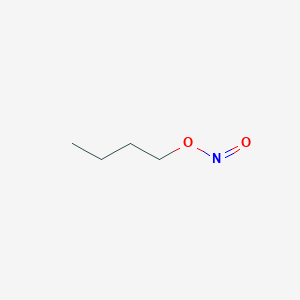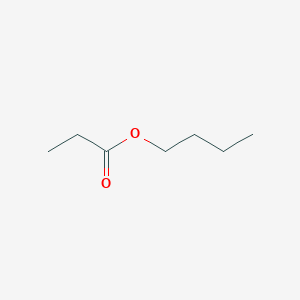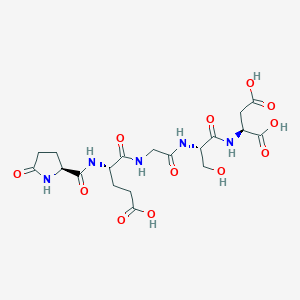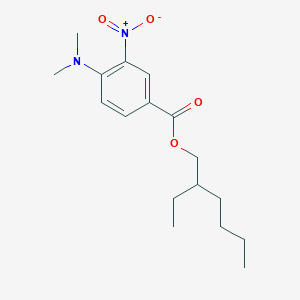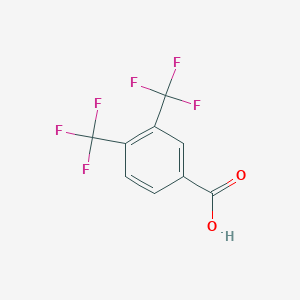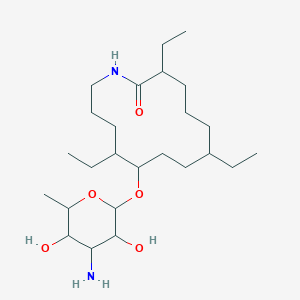
10-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-3,7,11-triethyl-azacyclotetradecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-3,7,11-triethyl-azacyclotetradecan-2-one, commonly known as AZT, is a synthetic compound that belongs to the class of nucleoside reverse transcriptase inhibitors (NRTIs). AZT is a potent antiviral agent that is widely used in the treatment of HIV/AIDS. The compound was first synthesized in the 1960s by Jerome Horwitz and his team at the Michigan Cancer Foundation. The discovery of AZT marked a significant milestone in the development of antiviral therapy for HIV/AIDS.
Applications De Recherche Scientifique
1. Role in Advanced Glycation End-products Formation
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, modifies arginine and lysine residues in proteins, forming advanced glycation end-products (AGEs) like N(delta)-(5-methyl-4-imidazolon-2-yl)-L-ornithine (MG-H1) and others. These AGEs are linked to complications in diabetes and neurodegenerative diseases (Nemet, Varga-Defterdarović, & Turk, 2006).
2. Antioxidant Properties and Radical Scavenging
The molecular combinations of antioxidants like ascorbic acid and alpha-tocopherol pharmacophore have been evaluated for their radical scavenging activities. Compounds like 3,4-dihydroxy-5R-2(R,S)-(6-hydroxy-2,5,7,8-tetramethylchroman-2(R,S)yl-methyl)-1,3]dioxolan-4S-yl]-5H-furan-2-one demonstrated potent antioxidant effects (Manfredini et al., 2000).
3. Synthesis of Chiral Monomers for Polyamide
The chiral monomer N-(1 -amino-2 -(S)-propyl)-5-oxo-2-(S)-tetrahydrofurancarboxy-amide hydrochloride, a precursor of AABB-type stereoregular polyamide, has been synthesized using compounds derived from natural amino acids like L-glutamic acid and L-alanine (Gómez, Orgueira, & Varela, 2003).
4. Formation, Modification of Proteins, and Enzymatic Detoxification
Methylglyoxal modifies guanylate residues and proteins, leading to apoptosis and receptor-mediated endocytosis in monocytes and macrophages. Its enzymatic detoxification plays a role in diabetic complications, atherosclerosis, immune response in starvation, aging, and oxidative stress (Thornalley, 1996).
5. Synthesis and Polymerization of Amino Acid Derivatives
Synthesis of novel 3-amino-5-trifluoromethylazoles as a method to obtain N-(Azol-3-yl)amines has been reported. These compounds are significant in the development of new pharmaceuticals and chemical products (Martins et al., 2006).
Propriétés
Numéro CAS |
135559-94-3 |
|---|---|
Nom du produit |
10-(4-Amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
Formule moléculaire |
C25H48N2O5 |
Poids moléculaire |
456.7 g/mol |
Nom IUPAC |
10-(4-amino-3,5-dihydroxy-6-methyloxan-2-yl)oxy-3,7,11-triethyl-azacyclotetradecan-2-one |
InChI |
InChI=1S/C25H48N2O5/c1-5-17-10-8-11-19(7-3)24(30)27-15-9-12-18(6-2)20(14-13-17)32-25-23(29)21(26)22(28)16(4)31-25/h16-23,25,28-29H,5-15,26H2,1-4H3,(H,27,30) |
Clé InChI |
RSMFLBIGOXZFRL-UHFFFAOYSA-N |
SMILES |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
SMILES canonique |
CCC1CCCC(C(=O)NCCCC(C(CC1)OC2C(C(C(C(O2)C)O)N)O)CC)CC |
Synonymes |
Azacyclotetradecan-2-one, 10-((3-amino-3,6-dideoxy-alpha-D-mannopyranosyl)oxy)-3,7,11-triethyl-, (3R-(3R*,7S*,10R*,11R*))- Sch 38518 Sch-38518 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



